molecular formula C18H18N2OS B3019958 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide CAS No. 865593-54-0

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

Cat. No.: B3019958
CAS No.: 865593-54-0
M. Wt: 310.42
InChI Key: QDUBXBSVQFURQL-HNENSFHCSA-N
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Description

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide typically involves the condensation of 3,4-dimethylbenzothiazole with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a similar structure but lacking the additional substituents.

    2,4-Dimethylbenzamide: A simpler amide derivative without the benzothiazole moiety.

    3,4-Dimethylbenzothiazole: A benzothiazole derivative with similar substituents but lacking the amide group.

Uniqueness

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-8-9-14(13(3)10-11)17(21)19-18-20(4)16-12(2)6-5-7-15(16)22-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUBXBSVQFURQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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